molecular formula C11H24O3Si B8488983 3-Methyl-2-((2-(trimethylsilyl)ethoxy)methyl)butanoic acid CAS No. 920297-21-8

3-Methyl-2-((2-(trimethylsilyl)ethoxy)methyl)butanoic acid

Cat. No. B8488983
CAS RN: 920297-21-8
M. Wt: 232.39 g/mol
InChI Key: VJBCNMGEGPXRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-((2-(trimethylsilyl)ethoxy)methyl)butanoic acid is a useful research compound. Its molecular formula is C11H24O3Si and its molecular weight is 232.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-2-((2-(trimethylsilyl)ethoxy)methyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-((2-(trimethylsilyl)ethoxy)methyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

920297-21-8

Product Name

3-Methyl-2-((2-(trimethylsilyl)ethoxy)methyl)butanoic acid

Molecular Formula

C11H24O3Si

Molecular Weight

232.39 g/mol

IUPAC Name

3-methyl-2-(2-trimethylsilylethoxymethyl)butanoic acid

InChI

InChI=1S/C11H24O3Si/c1-9(2)10(11(12)13)8-14-6-7-15(3,4)5/h9-10H,6-8H2,1-5H3,(H,12,13)

InChI Key

VJBCNMGEGPXRDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COCC[Si](C)(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-methylbutyric acid ethyl ester (1.3 g, 10 mmol) in THF (50 mL) is added dropwise LDA solution (2 M in THF/hexane/ethylbenzene, 6 mmol) at −78° C., and the mixture is stirred at −78° C. After 0.5 h, to the reaction mixture is added (2-chloromethoxyethyl)trimethylsilane (2.65 mL, 15 mmol) at −78° C. The reaction mixture is allowed to warm to 0° C. 2 h and then quenched by addition of 100 mL of 5% aqueous KHSO4 and extracted with Et2O (200 mL). The organic phase is successively washed with 5% aqueous KHSO4, 5% aqueous NaHCO3, H2O, and brine, then dried over Na2SO4 and concentrated in reduced pressure. A mixture of the residue and 1M aqueous NaOH in MeOH is stirred at 70° C. After 5 h at 70° C., the reaction mixture is quenched by 5% aqueous KHSO4 (100 mL) and extracted with Et2O (200 mL). The organic phase is successively washed with H2O, and brine, then dried over Na2SO4. The solution is filtered and the solvent is evaporated in vacuo to afford the title compound.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
6 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step Two

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